Methyl 2-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 2-oxopyrrolidine-3-carboxylate, also known as MOPC or 2-oxopyrrolidine-3-carboxylic acid methyl ester, is an organic compound that is a derivative of pyrrolidine. It is a white solid that is soluble in water, alcohol, and ether. It is used in laboratory experiments as a reagent in organic synthesis, as a catalyst in biochemistry, and as a starting material in the production of some pharmaceuticals.
Scientific Research Applications
“Methyl 2-oxopyrrolidine-3-carboxylate” is a compound that has been used in the field of medicinal chemistry . The pyrrolidine ring, which is a part of this compound, is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Summary of the Application
The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This compound has been used in the synthesis of bioactive molecules with target selectivity .
Methods of Application or Experimental Procedures
The synthesis of these bioactive molecules often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Results or Outcomes Obtained
One derivative of “Methyl 2-oxopyrrolidine-3-carboxylate”, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal .
The pyrrolidine ring in this compound is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
The synthesis of these bioactive molecules often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
One derivative of “Methyl 2-oxopyrrolidine-3-carboxylate”, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal .
The pyrrolidine ring in this compound is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
The synthesis of these bioactive molecules often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
One derivative of “Methyl 2-oxopyrrolidine-3-carboxylate”, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal .
properties
IUPAC Name |
methyl 2-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDWABERUPPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406179 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxopyrrolidine-3-carboxylate | |
CAS RN |
22049-95-2 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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